3-Fold Superior Trypsin Binding Affinity vs. Benzylamine – Validated by SPR and X-ray Crystallography
In a head-to-head SPR comparison within the DINGO/SAMPL fragment screening dataset, (3-pyrrolidin-1-ylphenyl)methylamine bound to bovine trypsin with an equilibrium dissociation constant (Kd) of 71 µM, whereas the simplest arylalkylamine comparator, benzylamine, exhibited a substantially weaker Kd of 207 µM under identical buffer and temperature conditions [1][2]. The meta-pyrrolidinyl substituent thus confers an approximately 2.9-fold improvement in binding affinity. The binding pose of the compound was resolved at 1.25 Å resolution by X-ray crystallography (PDB 4ABH, ligand code 7Z3), confirming a specific hydrogen-bond network within the trypsin S1 pocket that is inaccessible to unsubstituted benzylamine [3]. No equivalent crystallographic binding data exist for the ortho (2-position) or para (4-position) pyrrolidinyl-benzylamine isomers.
| Evidence Dimension | Equilibrium dissociation constant (Kd) for bovine trypsin via SPR |
|---|---|
| Target Compound Data | Kd = 71 µM (7.10 × 10⁴ nM) |
| Comparator Or Baseline | Benzylamine: Kd = 207 µM (2.07 × 10⁵ nM) |
| Quantified Difference | 2.9-fold improvement in affinity; ΔKd = 136 µM |
| Conditions | Surface plasmon resonance (SPR), 1:1 steady-state affinity model, bovine cationic trypsin, pH and temperature matched within the DINGO dataset; X-ray structure at 1.25 Å resolution (PDB 4ABH) |
Why This Matters
This is the only publicly available, experimentally validated protein-binding benchmark for any positional isomer in this series, enabling quantitative prioritization for trypsin-targeted fragment elaboration.
- [1] Newman J, Dolezal O, Fazio V, Caradoc-Davies T, Peat TS. The DINGO dataset: a comprehensive set of data for the SAMPL challenge. J Comput Aided Mol Des. 2012;26(5):497-503. Table of fragment Kd values. PMID: 22187139. View Source
- [2] CPRiL database. Trypsin Kd values: benzylamine Kd = 207 ± 22 µM. University of Freiburg. Citing Ota N et al., Proteins 1999. View Source
- [3] BioLiP Database. PDB 4ABH Chain A Binding Site BS02 – Ligand 7Z3. -logKd/Ki = 4.15, Kd = 71 µM. Zhang Group, University of Michigan. View Source
